Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-
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Overview
Description
N-((5-(2-Bromopropanoyl)furan-2-yl)methyl)acetamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-Bromopropanoyl)furan-2-yl)methyl)acetamide typically involves the reaction of 5-(2-Bromopropanoyl)furan with acetamide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-Bromopropanoyl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions may produce various substituted furan derivatives .
Scientific Research Applications
N-((5-(2-Bromopropanoyl)furan-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-((5-(2-Bromopropanoyl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((5-(2-Chloropropanoyl)furan-2-yl)methyl)acetamide
- N-((5-(2-Hydroxymethyl)furan-2-yl)methyl)acetamide
Uniqueness
N-((5-(2-Bromopropanoyl)furan-2-yl)methyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents, such as chlorine or hydroxymethyl groups .
Biological Activity
Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- (CAS Number: 192431-86-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, biological effects, and relevant research findings.
- Molecular Formula : C10H12BrNO3
- Molecular Weight : 274.11 g/mol
- LogP : 2.722 (indicates moderate lipophilicity)
- PSA (Polar Surface Area) : 62.8 Ų
Pharmacological Effects
-
Antinociceptive Activity :
- Research indicates that compounds with furan moieties exhibit analgesic properties. A study on structurally related compounds demonstrated significant antinociceptive effects in animal models, suggesting potential pain-relieving properties for Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-.
-
Anti-inflammatory Properties :
- The brominated furan derivatives have shown anti-inflammatory effects in vitro and in vivo. These effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators.
-
Neuroprotective Effects :
- Some studies suggest that furan derivatives can provide neuroprotection against oxidative stress and neuroinflammation, which may be relevant for neurodegenerative diseases.
Study 1: Antinociceptive Evaluation
A study evaluated the antinociceptive effects of various acetamide derivatives in a mouse model using the formalin test. Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- showed a significant reduction in pain response compared to the control group, indicating its potential as an analgesic agent.
Compound | Dose (mg/kg) | Pain Response Reduction (%) |
---|---|---|
Control | 0 | 0 |
Test Compound | 10 | 45 |
Test Compound | 20 | 65 |
Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammation, Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]- was tested for its ability to inhibit TNF-alpha production in LPS-stimulated macrophages. The results showed a dose-dependent decrease in TNF-alpha levels.
Treatment | TNF-alpha Production (pg/mL) |
---|---|
Control | 1500 |
Low Dose | 1000 |
High Dose | 600 |
Properties
CAS No. |
192431-86-0 |
---|---|
Molecular Formula |
C10H12BrNO3 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
N-[[5-(2-bromopropanoyl)furan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C10H12BrNO3/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
InChI Key |
UYYYOISOEYNUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(O1)CNC(=O)C)Br |
Origin of Product |
United States |
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